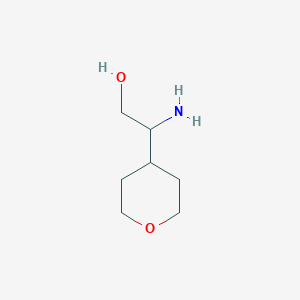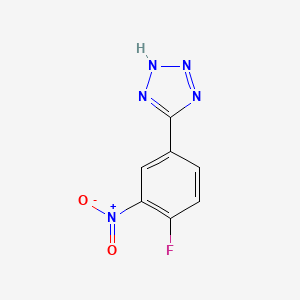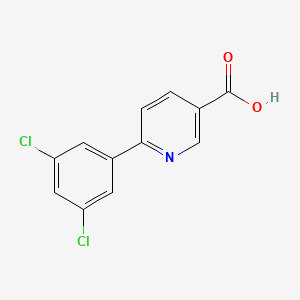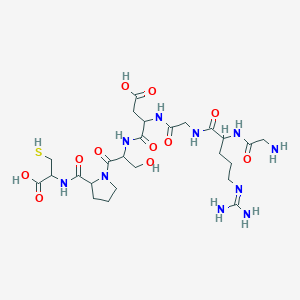
GRGDSPC
描述
Grgdspc, also known as this compound, is a useful research compound. Its molecular formula is C25H42N10O11S and its molecular weight is 690.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基因递送载体
GRGDSPC 因其易于合成、效率高且细胞毒性低,已被确定为理想的靶向非病毒基因递送载体。 它可以以受控方式将遗传物质递送到细胞中 .
再内皮化
该肽已被用于增强脱细胞胰腺支架的再内皮化,通过人类脐静脉内皮细胞 (HUVECs) 提高覆盖率,从而有可能用于器官移植和修复 .
内皮细胞增殖
它促进内皮细胞在脱细胞瓣叶上的粘附和增殖,这对心脏瓣膜工程至关重要 .
干细胞调节
this compound 与丙烯酰化葡聚糖共轭,以调节人类间充质干细胞 (hMSCs) 与光交联水凝胶的相互作用,这对组织工程应用很重要 .
表面改性
该肽已被用于生物材料的表面改性,以增强细胞粘附,这对开发医疗植入物和支架至关重要 .
功能性内皮化
作用机制
Target of Action
GRGDSPC, a 7-amino acid peptide, is a thiolated cell adhesion peptide . It primarily targets integrin receptors on the cell surface . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle .
Mode of Action
this compound interacts with its targets (integrins) through a specific binding process. The peptide is conjugated to acrylated dextran via a thiol-acrylate reaction, which allows it to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels . This interaction leads to changes in cell behavior, primarily influencing cell adhesion and potentially impacting cell migration, proliferation, and differentiation .
Biochemical Pathways
Given its role in cell adhesion, it is likely that this compound impacts pathways related to cell-matrix interactions and intracellular signaling cascades triggered by these interactions .
Result of Action
The primary result of this compound’s action is the modulation of cell adhesion. By interacting with integrin receptors, this compound can influence the way cells adhere to each other and their surrounding environment . This can have significant effects on cell behavior and function, potentially influencing processes such as cell migration, proliferation, and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ECM components, the physical properties of the environment (such as stiffness or topography), and the presence of other signaling molecules can all impact the effectiveness of this compound in modulating cell adhesion . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound .
生化分析
Biochemical Properties
GRGDSPC plays a crucial role in biochemical reactions, particularly in cell adhesion processes. It interacts with integrin receptors on the cell surface, facilitating the attachment of cells to the extracellular matrix. The peptide’s arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, which are transmembrane receptors that mediate cell-extracellular matrix interactions. This interaction is essential for various cellular functions, including migration, proliferation, and differentiation .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to enhance the attachment and spreading of cells on biomaterial surfaces, promoting cell adhesion and proliferation. The peptide also affects cell signaling pathways by activating integrin receptors, leading to downstream signaling events that regulate gene expression and cellular metabolism. For example, this compound has been used to improve the transfection efficiency of gene delivery vectors in bone marrow stromal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with integrin receptors. The RGD sequence within the peptide binds to the integrin’s extracellular domain, triggering conformational changes that activate intracellular signaling pathways. These pathways can lead to the activation of focal adhesion kinase (FAK) and other signaling molecules, resulting in changes in gene expression and cellular behavior. Additionally, this compound can form complexes with DNA, protecting it from nuclease degradation and facilitating its delivery into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained cell adhesion and gene delivery. The peptide’s stability can be affected by factors such as temperature, pH, and enzymatic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the peptide can enhance cell adhesion and gene delivery without causing significant toxicity. At high doses, this compound may exhibit adverse effects, such as cytotoxicity and immune responses. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell adhesion and signaling. The peptide interacts with integrin receptors, which are linked to various intracellular signaling cascades. These pathways regulate cellular processes such as migration, proliferation, and differentiation. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes and other biomolecules involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with integrin receptors and other binding proteins. The peptide’s localization and accumulation are influenced by its binding affinity to these receptors. This compound can be internalized into cells via receptor-mediated endocytosis, allowing it to reach intracellular compartments and exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with integrin receptors and other targeting signals. The peptide can be directed to specific compartments or organelles within the cell, where it can modulate cellular activity and function. Post-translational modifications, such as phosphorylation, can also influence the peptide’s localization and activity .
属性
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKIOQCZVIMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N10O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


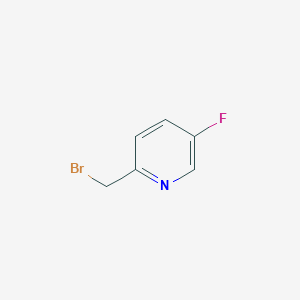

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
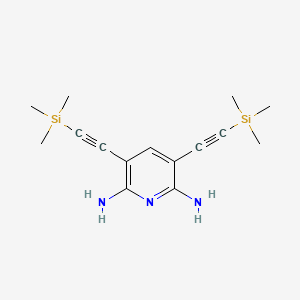
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)


